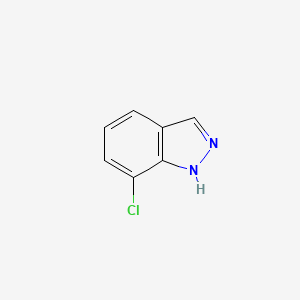

7-chloro-1H-indazole

Beschreibung

Significance of Indazole Scaffolds in Medicinal Chemistry and Organic Synthesis

The indazole scaffold, a bicyclic heterocyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a structure of paramount importance in the fields of medicinal chemistry and organic synthesis. nih.govresearchgate.net Regarded as a "privileged scaffold," its unique structural and chemical properties make it a versatile framework for the design of therapeutic agents. longdom.orglongdom.org Indazole and its derivatives are known to exhibit a wide array of biological activities, which has led to their incorporation into numerous commercially available drugs and investigational compounds. nih.govresearchgate.net This broad pharmacological profile stems from the ability of the indazole nucleus to interact with various enzymes and receptors within biological systems. longdom.orglongdom.org

In medicinal chemistry, the structural diversity of indazole derivatives allows for the fine-tuning of their pharmacological effects. nih.gov Researchers have successfully developed indazole-based compounds with applications including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV activities. nih.govresearchgate.net The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key consideration in synthesis and drug design. nih.govbeilstein-journals.org The development of new synthetic methodologies, particularly those involving transition-metal catalysts and green chemistry approaches, has significantly advanced the creation of diverse indazole libraries for drug discovery. ingentaconnect.com

From an organic synthesis perspective, the indazole ring is an essential building block and a valuable precursor for creating more complex heterocyclic systems. researchgate.net Its chemical reactivity allows for various transformations, such as N-alkylation, halogenation, and nitration, enabling the introduction of diverse functional groups. beilstein-journals.orgchemicalbook.com This functionalization is crucial for developing structure-activity relationships (SAR) to optimize the biological efficacy of new chemical entities. longdom.org The development of regioselective synthesis protocols is a significant area of research, as the position of substituents on the indazole ring can profoundly influence the molecule's biological activity. beilstein-journals.orgresearchgate.net

Table 1: Reported Biological Activities of Indazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | nih.govlongdom.org |

| Anti-inflammatory | nih.gov |

| Antimicrobial / Antibacterial | nih.govlongdom.org |

| Antifungal | nih.gov |

| Anti-HIV | nih.gov |

| Antiarrhythmic | nih.gov |

Overview of 7-Chloro-1H-Indazole as a Key Building Block

This compound is a specific derivative of the indazole family, distinguished by a chlorine atom at the 7-position of the bicyclic ring. This compound serves as a crucial building block and intermediate in organic synthesis, particularly for the construction of more complex, biologically active molecules. ontosight.aichemimpex.com The presence and position of the chlorine atom significantly influence the molecule's reactivity, providing a handle for further chemical modifications through various coupling reactions.

In pharmaceutical research, this compound is utilized in the development of potential therapeutic agents. chemimpex.com Its structure is incorporated into synthetic pathways aimed at producing compounds for oncology and neurology research. chemimpex.com The strategic placement of the chlorine atom can be leveraged to explore structure-activity relationships. For example, in the development of analog-sensitive kinase inhibitors, the C7 position of the indazole ring has been identified as a promising site for introducing substituents to achieve selectivity. ucsf.edu The synthesis of various 7-substituted indazoles, starting from precursors like this compound, allows chemists to systematically modify a lead compound to enhance its potency and selectivity. ucsf.edu

The utility of this compound extends to its role as a reactive intermediate. The chlorine substituent can be replaced or can direct further substitutions on the aromatic ring, making it a versatile tool for creating libraries of compounds for high-throughput screening. ontosight.aichemimpex.com

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C7H5ClN2 | ontosight.ai |

| Molecular Weight | 152.58 g/mol | ontosight.ai |

| InChI Key | WIYOYUQVNPTVQG-UHFFFAOYSA-N | ontosight.ai |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NN=C2 | ontosight.ai |

| CAS Number | 29110-74-5 | ontosight.ai |

Historical Context of Indazole Research and the Role of Chlorinated Derivatives

The study of indazoles dates back to the 19th century, with early synthetic methods often involving the cyclization of specific aniline (B41778) derivatives, such as o-toluidine. chemicalbook.comthieme-connect.de Over the decades, research has expanded dramatically, driven by the discovery of the significant therapeutic potential of indazole-containing compounds. nih.govresearchgate.net This has spurred the development of more sophisticated and efficient synthetic routes, including palladium-catalyzed intramolecular amination and reactions involving arynes. researchgate.netsamipubco.com

The investigation of halogenated indazoles, including chlorinated derivatives, has been an integral part of this history. Halogenation reactions on the indazole scaffold provide key intermediates for further synthetic elaboration. chemicalbook.com For instance, the chlorination of 1H-indazole can yield various products, such as 3-chloro- and 3,5-dichloro-1H-indazoles, depending on the reaction conditions. chemicalbook.com The development of selective chlorination methods has been crucial for accessing specific isomers.

Chlorinated indazoles serve as pivotal precursors in multi-step syntheses. The chlorine atom acts as a leaving group in nucleophilic substitution reactions or as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This versatility allows for the introduction of a wide range of substituents, which is fundamental to modern medicinal chemistry. ucsf.edu A notable example of the importance of chlorinated indazoles is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the potent HIV-1 capsid inhibitor Lenacapavir, which begins with a dichlorinated starting material. researchgate.net This highlights how chlorinated indazoles are not just academic curiosities but are essential components in the synthesis of cutting-edge pharmaceuticals. The study of how substituents, like the chloro group, affect the reactivity and properties of the indazole ring continues to be an active area of research. beilstein-journals.orgacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOYUQVNPTVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455690 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37435-12-4 | |

| Record name | 7-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 1h Indazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Indazoles

The construction of the 1H-indazole core is a well-established area of organic synthesis, with a variety of methods available to chemists. These can be broadly categorized into classical cyclization techniques and more modern transition-metal-catalyzed approaches.

Cyclization Reactions

Cyclization reactions represent the cornerstone of indazole synthesis, providing direct access to the bicyclic core from appropriately substituted aromatic precursors.

The reaction of ortho-substituted aryl carbonyl compounds or nitriles with hydrazine (B178648) and its derivatives is a fundamental and widely used method for constructing the indazole ring. chemicalbook.comlookchem.com This approach typically involves the condensation of a hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes intramolecular cyclization.

A common strategy involves the reaction of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.com For instance, the reaction of 2-fluorobenzaldehyde (B47322) with hydrazine hydrate (B1144303) can yield 1H-indazole. researchgate.net The use of microwave assistance has been shown to accelerate these reactions, leading to good to excellent yields in a shorter time frame compared to conventional heating. ajrconline.org

The reaction conditions, such as the choice of solvent and base, can significantly influence the outcome of the cyclization. For example, in the synthesis of N-aryl-1H-indazoles, the use of different bases can direct the reaction towards either benzimidazoles or indazoles. organic-chemistry.org

Table 1: Examples of Indazole Synthesis using Hydrazine and Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Fluorobenzonitrile | Hydrazine hydrate | 3-Aminoindazole | Not specified | chemicalbook.com |

| Salicyaldehyde | Hydrazine hydrochloride | 1H-Indazole | 92% | lookchem.com |

| 2,6-Dichlorobenzonitrile (B3417380) | 1. NBS/H₂SO₄ 2. Hydrazine hydrate | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45% (overall) | mdpi.comnih.gov |

| Substituted Salicylaldehydes | Hydrazine hydrate (Microwave) | Substituted 1H-Indazoles | Good to excellent | ajrconline.org |

This table is not exhaustive and represents selected examples.

Intramolecular amination reactions provide a powerful tool for the synthesis of the indazole ring system. These methods typically involve the formation of a C-N bond within a pre-functionalized aromatic substrate.

One such approach is the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. In the presence of a base like potassium tert-butoxide, these compounds undergo cyclization to afford 1-aryl-1H-indazole derivatives in good yields. organic-chemistry.org Another strategy involves the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. acs.orgnih.gov This method allows for the construction of a variety of 3-substituted 1H-indazoles, which can be challenging to synthesize via other C-H amination methods. nih.gov The reaction is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.gov

Copper-catalyzed intramolecular amination has also been effectively employed. For example, a copper(I)-catalyzed intramolecular amination of N-aryl-N'-(o-halobenzyl)hydrazines using copper(I) iodide as the catalyst and potassium hydroxide (B78521) as the base in 1,4-dioxane (B91453) affords 1-aryl-1H-indazole derivatives in high yields. tandfonline.com The choice of base is crucial in this transformation, with potassium hydroxide providing significantly better results than other bases like potassium carbonate or cesium carbonate. tandfonline.com

The Fischer indole (B1671886) synthesis, a classic method for preparing indoles from arylhydrazines and carbonyl compounds, has analogous applications in the synthesis of indazoles. thermofisher.comnih.govwikipedia.org While not a direct synthesis of the indazole ring, the principles of the Fischer synthesis, involving the formation of a hydrazone followed by a vulcanchem.comvulcanchem.com-sigmatropic rearrangement, can be adapted. nih.govwikipedia.org

A modified Fischer indole synthesis approach can yield R1-substituted indazoles. umn.edu The mechanism is thought to proceed through the formation of a keto hydrazine from a phenolic -OH group, which then undergoes cyclodehydration to form the indazole ring. lookchem.com This highlights the necessity of an ortho-hydroxy group for the reaction to proceed to the indazole. lookchem.com Tandem reactions combining hydroformylation, hydrazone formation, and a Fischer-type cyclization have been developed for the synthesis of tryptamides, demonstrating the versatility of this reaction sequence. researchgate.net

Intramolecular Amination Approaches

Palladium-Catalyzed Coupling and Cyclization Strategies

Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of 1H-indazoles, offering high efficiency and broad substrate scope. researchgate.net These methods often involve the intramolecular amination of aryl halides. researchgate.net

The palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones is a well-studied route to 1-aryl-1H-indazoles. researchgate.net The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. Chelating phosphine (B1218219) ligands such as rac-BINAP, DPEphos, and dppf, in combination with bases like cesium carbonate or potassium phosphate, have proven to be effective. researchgate.net In contrast, bulky, electron-rich ligands commonly used for intermolecular amination are often ineffective for this intramolecular cyclization. researchgate.net The purity of the starting hydrazone is a critical parameter for the success of this reaction. researchgate.net

This methodology has been successfully applied to the synthesis of a wide range of indazoles bearing both electron-donating and electron-withdrawing substituents. researchgate.net Furthermore, the direct C3-arylation of 1H-indazoles can be achieved using palladium catalysis in water, a green solvent. mdpi.com This method utilizes Pd(OAc)₂ as the catalyst and PPh₃ as the ligand. mdpi.com

Table 2: Examples of Palladium-Catalyzed Indazole Synthesis

| Substrate | Catalyst/Ligand | Base | Product | Yield | Reference |

| Arylhydrazone of 2-bromobenzaldehyde | Pd(dba)₂ / rac-BINAP | Cs₂CO₃ | 1-Aryl-1H-indazole | Good to high | researchgate.net |

| 1H-Indazole and Aryl halide | Pd(OAc)₂ / PPh₃ | Not specified | C3-Arylated 1H-indazole | Moderate to good | mdpi.com |

| Halo-7-azaindoles | Palladium precatalysts | Not specified | Aminated 7-azaindoles | Not specified | researchgate.net |

This table is not exhaustive and represents selected examples.

Regioselective Synthesis and Isomer Control

The indazole ring possesses two nitrogen atoms, N1 and N2, which can both be substituted, leading to the formation of regioisomers. Controlling the regioselectivity of reactions, particularly N-alkylation, is a crucial aspect of indazole synthesis.

The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. beilstein-journals.org However, regioselective N-alkylation can be achieved by carefully choosing the reaction conditions. d-nb.info For instance, using sodium hydride in tetrahydrofuran (B95107) with an alkyl bromide has been shown to be a promising system for selective N1-alkylation of C-3 substituted indazoles. d-nb.inforesearchgate.net Conversely, the presence of electron-withdrawing groups at the C-7 position, such as nitro or carboxylate groups, can lead to excellent N2-regioselectivity. d-nb.inforesearchgate.net

The regioselective synthesis of substituted indazoles can also be controlled during the cyclization step. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate in 2-methyltetrahydrofuran (B130290) yields the desired 7-bromo-4-chloro isomer as the major product over the 5-bromo-4-chloro isomer. mdpi.com The steric and electronic properties of the substituents on the benzene (B151609) ring play a significant role in directing the regioselectivity of this cyclization. mdpi.com

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the mechanisms behind regioselective N-alkylation, suggesting that chelation and non-covalent interactions can influence the product distribution. beilstein-journals.org

Green Chemistry Approaches in 7-Chloro-1H-Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazole derivatives to minimize environmental impact. These approaches prioritize the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

One notable green method involves the use of ultrasonic irradiation for the synthesis of indazole derivatives. For instance, the reaction of substituted benzaldehydes with hydrazine hydrate can be carried out in distilled water under ultrasonic conditions, leading to high yields and significantly reduced reaction times. jchr.org This method avoids the use of volatile organic solvents and offers a more sustainable alternative to conventional heating. jchr.org

Another environmentally friendly approach utilizes ionic liquids as solvents or catalysts. jocpr.com The synthesis of 1H-indazoles from N-tosylhydrazones has been successfully achieved in ionic liquids, which offer advantages such as low volatility, thermal stability, and recyclability. jocpr.com These reactions are reported to be mild and provide the desired products in good to excellent yields. jocpr.com Furthermore, the use of ammonium (B1175870) chloride, a mild and inexpensive catalyst, in ethanol (B145695) for the synthesis of 1H-indazole derivatives represents a cost-effective and greener alternative. samipubco.com This method is characterized by its simplicity, high yields, and reduced environmental footprint. samipubco.com

| Green Chemistry Approach | Key Features | Reference |

| Ultrasonic Irradiation | Use of water as solvent, reduced reaction times, high yields. | jchr.org |

| Ionic Liquids | Recyclable solvent/catalyst, mild reaction conditions, good to excellent yields. | jocpr.com |

| Ammonium Chloride Catalysis | Inexpensive and mild catalyst, use of ethanol as a greener solvent, high yields. | samipubco.com |

Synthesis of Specific this compound Derivatives

The functionalization of the this compound core is critical for modulating its biological activity. The synthesis of various derivatives, including carboxylic acids, halogenated analogs, and amines, has been extensively explored.

This compound-3-carboxylic Acid

This compound-3-carboxylic acid is a valuable intermediate in pharmaceutical synthesis, particularly for protein kinase inhibitors. guidechem.comchemimpex.com Several synthetic routes to this compound have been developed. One common method involves the catalytic hydrogenation and subsequent restoration of 2-(3-fluoro-6-nitrobenzene) acetic acid under acidic conditions. guidechem.com Another approach starts from 2-fluoro-6-methyl-aniline. guidechem.com A third route utilizes 1,6-dietary-2-nitrobenzene as the starting material. guidechem.com Additionally, the synthesis can be achieved from 2-fluorine compounds and active hypoobide, combined with 2-methyl ethyl acetate, followed by Raney nickel catalytic hydrogenation. guidechem.com A method for preparing 1H-indazole-3-carboxylic acids involves the use of n-butyl lithium to introduce a carboxyl group from a protected indazole. derpharmachemica.com

Halogenated this compound Derivatives (e.g., 4-Bromo-7-chloro-1H-indazole, 7-Chloro-4-fluoro-1H-indazole, 7-Chloro-3-iodo-1H-indazole)

The introduction of additional halogen atoms onto the this compound scaffold can significantly influence the molecule's properties.

4-Bromo-7-chloro-1H-indazole : The synthesis of this derivative is not extensively detailed in the provided results, but related compounds like 4-bromo-7-chloro-1H-indole are available. sigmaaldrich.com The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile involves a regioselective bromination followed by cyclization with hydrazine. chemrxiv.orgresearchgate.netmdpi.com

7-Chloro-4-fluoro-1H-indazole : Information on the direct synthesis of 7-chloro-4-fluoro-1H-indazole is limited. However, the synthesis of related compounds like 3-chloro-4-fluoro-7-nitro-1H-indazole often begins with halogenated aniline (B41778) precursors, such as 3-chloro-4-fluoroaniline, which undergoes cyclocondensation with hydrazine hydrate.

7-Chloro-3-iodo-1H-indazole : This compound is commercially available. biosynth.comavantorsciences.com The synthesis of 3-iodo-indazoles can be achieved through the iodination of the corresponding indazole. For example, the iodination of 6-bromo-1H-indazole to introduce an iodine atom at the C-3 position can be performed using iodine in the presence of a base like potassium carbonate in DMF. evitachem.com

Synthesis of 7-Chloro-1H-Indazol-5-amine and Related Amines

Amino-substituted 7-chloro-1H-indazoles are important building blocks in medicinal chemistry. 7-Chloro-1H-indazol-5-amine is a known compound. chemicalbook.comnih.gov The synthesis of related aminoindazoles, such as 7-bromo-4-chloro-1H-indazol-3-amine, has been achieved through a two-step sequence starting from 2,6-dichlorobenzonitrile. This involves a regioselective bromination followed by heterocycle formation with hydrazine. chemrxiv.orgresearchgate.netmdpi.com This method has been demonstrated on a large scale without the need for column chromatography. chemrxiv.orgresearchgate.net

Reaction Mechanisms and Mechanistic Insights

Understanding the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting regioselectivity.

Electrophilic Substitution Pathways

Indazoles are heteroaromatic compounds that can undergo electrophilic substitution reactions such as halogenation, nitration, and acylation. chemicalbook.com The position of substitution is influenced by the electronic nature of the substituents already present on the ring. The chlorine atom at the 7-position is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to specific positions. vulcanchem.com

The mechanism of electrophilic substitution on an aromatic ring generally involves the generation of an electrophile, which then attacks the electron-rich π-system of the ring to form a resonance-stabilized carbocation (arenium ion). savemyexams.com A subsequent deprotonation step restores the aromaticity of the ring. savemyexams.com

In the context of indazole synthesis, the formation of the indazole ring itself can proceed through different pathways. For instance, the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine to form 7-bromo-4-chloro-1H-indazol-3-amine can occur via two plausible pathways. chemrxiv.org One pathway involves an initial nucleophilic aromatic substitution (SNAr) of a chloro group by hydrazine, followed by an intramolecular cyclization. chemrxiv.org The alternative pathway involves the initial attack of hydrazine on the cyano group, followed by an intramolecular SNAr cyclization. chemrxiv.org The dominant pathway can be influenced by the solvent used. chemrxiv.org

Density functional theory (DFT) calculations have been employed to gain deeper insights into the regioselectivity of N-alkylation of indazoles. beilstein-journals.orgnih.govbeilstein-journals.org These studies suggest that for certain substrates, a chelation mechanism involving a metal cation can favor the formation of N1-substituted products, while non-covalent interactions can drive the formation of N2-substituted products. beilstein-journals.orgnih.govbeilstein-journals.org

| Derivative | Starting Material(s) | Key Reagents/Conditions | Reference |

| This compound-3-carboxylic acid | 2-(3-fluoro-6-nitrobenzene) acetic acid | Catalytic hydrogenation, acidic conditions | guidechem.com |

| 7-bromo-4-chloro-1H-indazol-3-amine | 2,6-Dichlorobenzonitrile | NBS/H₂SO₄, hydrazine hydrate, 2-MeTHF | mdpi.com |

| 3-Chloro-4-fluoro-7-nitro-1H-indazole | 3-Chloro-4-fluoroaniline | Hydrazine hydrate, nitric acid/sulfuric acid | |

| 7-Chloro-3-iodo-1H-indazole | 6-Bromo-1H-indazole | Iodine, potassium carbonate, DMF | evitachem.com |

| 7-Chloro-1H-indazol-5-amine | Not specified | Not specified | chemicalbook.comnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a key strategy for the synthesis of indazole derivatives, particularly those bearing a halogen substituent. In the context of this compound, the chlorine atom can be displaced by a variety of nucleophiles. This reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the substrate towards nucleophilic attack.

One common approach involves the intramolecular SNAr cyclization of an appropriately substituted precursor. For instance, the reaction of 2,6-dichlorobenzonitrile with hydrazine can proceed via two plausible pathways to form a 3-aminoindazole. chemrxiv.org In one pathway, hydrazine attacks the chloro-substituent first, followed by an intramolecular cyclization. chemrxiv.org Alternatively, the reaction can initiate with hydrazine attacking the cyano group, followed by an intramolecular SNAr reaction to yield the indazole ring. chemrxiv.org The regioselectivity of this cyclization can be influenced by the solvent and the presence of other substituents on the benzene ring. chemrxiv.org For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the anti-HIV agent Lenacapavir, a selective cyclization step is crucial for an efficient route. chemrxiv.orgchemrxiv.org

The reactivity of the halogen in SNAr reactions is also a critical factor. While o-bromoarylhydrazones are often used due to their higher reactivity, the corresponding o-chloroarylhydrazones are more commercially available and less expensive. beilstein-journals.org Research has focused on developing efficient protocols for the cyclization of these less reactive chloro-precursors. beilstein-journals.org

Furthermore, the formation of 1-aryl-1H-indazoles has been achieved through the deprotonation and subsequent SNAr ring closure of arylhydrazones derived from acetophenone (B1666503) or benzaldehyde (B42025) substituted with fluorine at the C2 position. researchgate.net This method has been optimized for both stepwise and one-pot domino processes, providing high yields of the desired indazole derivatives. researchgate.net

| Precursor | Reagents and Conditions | Product | Key Findings |

|---|---|---|---|

| 2,6-dichlorobenzonitrile | Hydrazine | 3-aminoindazole derivative | Reaction proceeds via competing SNAr and cyclization pathways, with solvent influencing the dominant route. chemrxiv.org |

| o-chloroarylhydrazones | CuI, KOH, 1,10-phenanthroline (B135089), DMF, 120 °C | N-phenyl- and N-thiazolyl-1H-indazoles | Provides a convenient protocol using less expensive starting materials, though yields can be moderate. beilstein-journals.org |

| Arylhydrazones of 2-fluoro-5-nitro-acetophenone/benzaldehyde | Deprotonation, ring closure | 1-aryl-1H-indazoles | Efficient one-pot or stepwise synthesis with high yields (45-96%). researchgate.net |

Metal-Mediated Catalytic Mechanisms

Transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. researchgate.net Palladium and copper are the most extensively studied metals for these transformations, facilitating key bond-forming steps in the construction of the indazole core. beilstein-journals.orgnih.gov

Palladium-Catalyzed Reactions:

Palladium-catalyzed reactions are widely employed for the synthesis of indazole derivatives. One notable application is the intramolecular C-H amination of aminohydrazones, providing a ligand-free method for the formation of 1H-indazoles. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully applied to the synthesis of N-arylated indazoles from halo-7-azaindoles. researchgate.netresearchgate.net These methods often utilize specialized ligands to achieve high selectivity and yields under mild conditions. researchgate.net

The direct arylation of the C3 position of 1H-indazole, a traditionally challenging transformation due to the low reactivity of this position, has been achieved using a palladium catalyst in water. mdpi.com This "on water" methodology provides a mild and efficient route to C3-arylated 1H-indazoles. mdpi.com

Copper-Catalyzed Reactions:

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems. beilstein-journals.org Copper(I) oxide (Cu2O) has been used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. nih.gov Similarly, copper(I) iodide (CuI) has been employed to catalyze the intramolecular N-arylation of o-chlorinated arylhydrazones, leading to the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org These reactions often require a ligand, such as 1,10-phenanthroline or L-proline, to facilitate the catalytic cycle. beilstein-journals.orgrsc.org

An efficient synthesis of 1-substituted indazol-3-ones has been achieved through the intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides using a low loading of cuprous (I) iodide and L-proline as catalyst precursors. rsc.org Furthermore, a copper-catalyzed domino Ullmann-type coupling reaction of 2-amino-N′-arylbenzohydrazide and 2-halobenzaldehydes has been developed for the synthesis of indazolo[3,2-b]quinazolinones.

Other Metal-Catalyzed Reactions:

Besides palladium and copper, other transition metals like rhodium and silver have also been utilized in indazole synthesis. Rhodium(III)-catalyzed C-H activation and annulation of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. researchgate.net Silver(I)-mediated intramolecular oxidative C-H bond amination has been shown to be effective for the construction of a variety of 3-substituted 1H-indazoles. acs.org

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Pd(OAc)2/PPh3 | C3-Direct Arylation | 1H-Indazole | C3-Arylated 1H-Indazoles | mdpi.com |

| CuI/1,10-phenanthroline | Intramolecular N-Arylation | o-chlorinated arylhydrazones | N-phenyl- and N-thiazolyl-1H-indazoles | beilstein-journals.org |

| CuI/L-proline | Intramolecular C-N Bond Formation | 2-chloro-benzoic acid-N'-aryl/alkyl-hydrazides | 1-substituted indazol-3-ones | rsc.org |

| Rh(III) | C-H Activation/Annulation | Aldehyde phenylhydrazones | Functionalized 1H-indazoles | researchgate.net |

| Ag(I) | Intramolecular Oxidative C-H Amination | Arylhydrazones | 3-Substituted 1H-indazoles | acs.org |

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions involved in the synthesis of indazoles. rsc.orgdntb.gov.uanih.gov These theoretical studies provide detailed insights into reaction pathways, transition states, and the factors governing regioselectivity, which are often difficult to determine experimentally.

For instance, DFT calculations have been employed to study the mechanism of copper-catalyzed synthesis of 2H-indazoles from aryl azides. rsc.org These studies investigated various activation modes for the azide (B81097) group and found that it is activated by a Cu(μ-I)2Cu(TMEDA) dimer coordinating to the nitrogen atoms of the phenyl imine and the azide. rsc.org

In the context of regioselective N-alkylation of indazoles, DFT calculations have been used to rationalize the observed product distributions. beilstein-journals.orgbeilstein-journals.org Studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have suggested that a chelation mechanism involving a cesium cation leads to the N1-substituted product, while other non-covalent interactions drive the formation of the N2-isomer. beilstein-journals.orgbeilstein-journals.org The calculation of partial charges and Fukui indices via natural bond orbital (NBO) analysis further supports these proposed reaction pathways. beilstein-journals.orgbeilstein-journals.org

DFT has also been used to investigate the enantioselectivity of copper-hydride catalyzed C3-allylation of 1H-indazoles. mit.edu These calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is governed by steric interactions between the ligand, substrate, and the pseudoaxial substituent. mit.edu

Furthermore, computational studies have been conducted on the tautomerism of indazoles, confirming that the 1H-tautomer is generally more stable than the 2H-tautomer due to reduced steric strain. vulcanchem.com Theoretical calculations have also been used to study the mechanism of the addition of 1H-indazole and its nitro derivatives to formaldehyde, providing a sound basis for experimental observations. acs.org

| Reaction | Computational Method | Key Insights | Reference |

|---|---|---|---|

| Copper-catalyzed synthesis of 2H-indazoles from aryl azides | DFT | Elucidated the activation mode of the azide group by a copper dimer complex. rsc.org | rsc.org |

| Regioselective N-alkylation of indazoles | DFT, NBO analysis | Proposed a chelation mechanism for N1-selectivity with cesium and non-covalent interactions for N2-selectivity. beilstein-journals.orgbeilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |

| CuH-catalyzed C3-allylation of 1H-indazoles | DFT | Identified a Zimmerman-Traxler-type transition state and the role of steric interactions in enantioselectivity. mit.edu | mit.edu |

| Addition of 1H-indazole to formaldehyde | DFT (B3LYP/6-311++G(d,p)) | Provided theoretical support for the experimentally observed formation of N1-CH2OH derivatives. acs.org | acs.org |

Structure Activity Relationship Sar Studies of 7 Chloro 1h Indazole Derivatives

Influence of the Chloro Substituent at Position 7 on Biological Activity

The position of the chloro substituent on the indazole ring is a critical determinant of biological activity. The presence of a chlorine atom at position 7 (C7) has been shown to be particularly influential in several classes of bioactive compounds.

In the development of centrally acting antihypertensive agents, SAR analysis of marsanidine (B1261314) analogues revealed that the substitution of a chlorine or methyl group at the C7 position of the indazole nucleus resulted in compounds with enhanced cardiovascular activity compared to other congeners. nih.gov This suggests that the electronic and steric properties imparted by the C7-chloro group are favorable for interaction with cardiovascular targets. nih.gov Research into indazole derivatives as inhibitors of protein arginine deiminase 4 (PAD4), an enzyme implicated in inflammatory diseases like rheumatoid arthritis, further highlights the role of C7-chlorination. researchgate.netnih.gov In a series of monochloro-substituted indazole inhibitors, the derivative with the chloro group at position 7 (inhibitor 12b) demonstrated modestly greater inhibitory activity against both PAD4 and the related enzyme PAD3 when compared to the unsubstituted parent compound. nih.gov

Furthermore, studies on indazole derivatives for cardiovascular research have indicated that substitutions at the C7 position often lead to enhanced hypotensive and bradycardic activities in cardiac models. vulcanchem.com In one study, 7-chloro-1H-indazole itself showed the highest potential to inhibit polyphenol oxidase (PPO) activity among several tested indazole alkaloids. researchgate.net These findings collectively underscore the strategic importance of the C7 position, where the introduction of a chloro group can significantly augment the biological potency of the indazole scaffold.

Impact of Substitutions at Other Positions (e.g., C3, C4, C5) on Pharmacological Profiles

While the C7-chloro substituent is often beneficial, the pharmacological profile of this compound derivatives is further refined by substitutions at other positions on the heterocyclic core, notably C3, C4, and C5.

In the context of PAD4 inhibitors, a systematic investigation of monochloro-substituted indazoles revealed distinct effects based on the chlorine's location. While the 7-chloro derivative (12b) showed a modest increase in activity, a chloro substitution at C6 (inhibitor 12c) led to both increased potency against PAD4 and a 2-fold selectivity over PAD3. nih.gov Substitutions at C4 (inhibitor 18) and C5 (inhibitor 12d) also resulted in significant improvements in inhibitory activity against PAD4. nih.gov This demonstrates that while C7-chlorination is effective, other positions can be exploited to fine-tune potency and selectivity. The combination of these effects was seen in a 4,6-dichloro-indazole derivative (12e), which showed considerably improved PAD4 inhibition and 7-fold selectivity over PAD3. nih.gov

Conversely, for a series of indazole arylsulfonamides developed as CC-Chemokine Receptor 4 (CCR4) antagonists, substitutions at C5, C6, and C7 were generally not well-tolerated, unless the groups were very small. acs.org This suggests that for certain biological targets, the steric bulk around the C7 position is a limiting factor. In the development of herbicidal agents, the position of substituents on the indazole ring also played a crucial role; herbicidal activities of derivatives with a substituent at C4 were superior to those with substituents at C7, C5, or C6. mdpi.com The introduction of a bromo group at C4 of 7-chloro-1H-indazol-3-amine is a key step in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor, highlighting the importance of C4/C7 di-substitution patterns for specific antiviral activity. researchgate.net

| Compound | Chloro Position | Relative PAD4 Inhibition | Selectivity (PAD4 vs. PAD3) |

|---|---|---|---|

| Parent Compound | None | Baseline | No Selectivity |

| Inhibitor 12b | 7 | Modestly Greater | - |

| Inhibitor 12c | 6 | Increased Potency | 2-fold |

| Inhibitor 18 | 4 | Significant Improvement | Modest Improvement |

| Inhibitor 12d | 5 | Significant Improvement | Modest Improvement |

Derivatization Strategies and Their Effect on Bioactivity

Alkylation and arylation, particularly at the nitrogen atoms of the pyrazole (B372694) ring (N1 and N2), are common strategies to modify the properties of indazole derivatives. researchgate.net Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products, with the ratio being sensitive to steric effects from substituents at C7. researchgate.netthieme-connect.de

N1-alkylation has been a fruitful strategy for enhancing biological activity. For instance, increasing the size of the N-alkyl group in a series of indole (B1671886) inhibitors significantly improved potency against PAD4, with an N-cyclopentylmethyl group providing the greatest activity; this principle was then extended to the indazole scaffold. nih.gov In the realm of cardiovascular disease, the N1-alkylation of a this compound core with a (4,5-dihydro-1H-imidazol-2-yl)methyl group led to the compound TCS-80. nih.gov This derivative was identified as a potent, centrally acting agent that decreases blood pressure and heart rate, showing the highest affinity for I₁-imidazoline receptors among the tested analogues. nih.gov For a series of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups carrying an α-amino-acyl moiety were found to be the most potent N1-substituents. acs.org

Arylation at various positions also modulates activity. The C3-arylation of indazoles is a known method to generate derivatives with biological potential, such as the antitumor agent YC-1. researchgate.net

| Derivative Name | N1-Substituent | Biological Activity/Target | Reference |

|---|---|---|---|

| TCS-80 | (4,5-dihydro-1H-imidazol-2-yl)methyl | Antihypertensive, I₁-imidazoline receptor agonist | nih.gov |

| Indazole Arylsulfonamides | meta-substituted benzyl groups | CCR4 Antagonists | acs.org |

The introduction of carboxylic acid or ester functionalities is a key derivatization strategy that can influence a molecule's solubility, membrane permeability, and target interactions. vulcanchem.com this compound-3-carboxylic acid is a versatile intermediate used in the synthesis of bioactive molecules for oncology and neurology research. chemimpex.com The carboxylic acid group can be converted into a variety of amides, which has been a productive avenue in drug discovery. For example, a series of novel 1H-indazole-3-carboxamides were synthesized by coupling 1H-indazole-3-carboxylic acid with various amines, leading to compounds with antimicrobial activity. researchgate.netderpharmachemica.com While this work did not start from a 7-chloro precursor, it establishes a valid synthetic and conceptual framework. The ester and acid functionalities are critical for tuning the pharmacokinetic properties of the resulting compounds. Methyl esters, for instance, can serve as prodrugs that are hydrolyzed in vivo to the active carboxylic acids. vulcanchem.com

The introduction of amine groups and other nitrogen-containing moieties is a cornerstone of SAR studies for indazoles. The 3-amino-1H-indazole scaffold is particularly prevalent in medicinal chemistry. mdpi.com For example, 7-bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate for the potent anti-HIV drug Lenacapavir. researchgate.net The amine group at the C3 position is a critical anchor for further derivatization.

In the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), derivatives of 1H-indazol-3-amine have shown significant promise. mdpi.com For instance, the introduction of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity in one series of FGFR1 inhibitors. mdpi.com Similarly, a series of 1H-indazol-3-amine derivatives were evaluated for activity against the Bcr-Abl protein kinase, which is implicated in leukemia. mdpi.com These studies highlight that the C3-amine provides a versatile handle for introducing complex side chains that can interact with specific pockets in enzyme active sites, thereby modulating potency and selectivity.

Formation of Carboxylic Acid Derivatives

Tautomerism and its Implications for SAR

Indazoles exist as two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govtandfonline.com The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in most conditions. mdpi.comnih.govcaribjscitech.com This stability difference is a key feature of the indazole scaffold. nih.govcaribjscitech.com

The position of substituents can influence the tautomeric equilibrium. While specific studies on this compound are limited, research on related substituted indazoles provides insight. For example, substituents at the C7 position can sterically hinder N-alkylation at the N1 position, which can affect the ratio of N1 to N2 alkylated products formed during synthesis. thieme-connect.de The electronic nature of substituents also plays a role; a nitro group at C7 was found to favor N2-alkylation over N1-alkylation. thieme-connect.de This regioselectivity in derivatization, driven by the interplay of tautomerism and substituent effects, is a critical consideration in SAR studies, as N1- and N2-substituted isomers often exhibit distinct biological profiles. For herbicidal picolinic acids, no significant difference in inhibitory activity was observed between 1H- and 2H-indazolyl isomers, but for other classes of compounds, the specific tautomer and its substitution pattern can be crucial. mdpi.com The ability of the indazole core to exist in different tautomeric forms, combined with its capacity for hydrogen bonding, contributes to its versatility as a pharmacophore. vulcanchem.com

Biological and Pharmacological Research Applications of 7 Chloro 1h Indazole

Medicinal Chemistry and Drug Discovery

7-Chloro-1H-indazole serves as a crucial intermediate and a key structural motif in the synthesis of a multitude of bioactive molecules. chemimpex.comchemimpex.com Its presence in a compound can significantly influence its biological activity, selectivity, and pharmacokinetic properties. Researchers in pharmaceutical development utilize this compound as a foundational scaffold to create derivatives with tailored functions, aiming to address a variety of diseases. chemimpex.comchemimpex.com

The indazole nucleus is a well-established pharmacophore in the design of anti-cancer agents, and the this compound moiety is no exception. chemsrc.comnih.gov It is a key component in the development of compounds targeting various cancer cell lines. chemimpex.com For instance, derivatives of this compound have been synthesized and evaluated for their potential to inhibit tumor growth. nih.gov

Research has shown that certain indazole derivatives exhibit significant anti-tumor properties. nih.gov For example, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione, a derivative, demonstrated significant activity against the growth of P-388 lymphocytic leukemia cells in murine models. nih.gov The versatility of the indazole ring system allows for the synthesis of a wide array of compounds with potential applications in oncology. researchgate.netontosight.ai

Table 1: Examples of this compound Derivatives in Anti-Cancer Research

| Derivative Name | Research Focus | Key Findings |

|---|---|---|

| 5-aziridinyl-6-chloro-1H-indazole-4,7-dione | Anti-tumor activity | Showed significant inhibition of P-388 lymphocytic leukemia cell growth. nih.gov |

| This compound-3-carboxylic acid | Intermediate for anti-cancer agents | Serves as a key building block in the synthesis of potential anti-cancer pharmaceuticals. chemimpex.com |

Indazole derivatives are recognized for their anti-inflammatory potential, a property that extends to compounds containing the this compound structure. taylorandfrancis.comresearchgate.net This has led to its use as a foundational element in the synthesis of novel anti-inflammatory drugs. chemimpex.com The structural similarities of indazoles to biological purines like adenine (B156593) and guanine (B1146940) may contribute to their ability to interact with biological systems and modulate inflammatory pathways. researchgate.net

Derivatives such as this compound-3-carboxylic acid are utilized as intermediates in creating compounds with anti-inflammatory effects. chemimpex.com Research has also explored the anti-inflammatory effects of various indazole derivatives, highlighting their potential in reducing inflammation through interactions with specific enzymes and proteins involved in the inflammatory response. smolecule.com

The application of this compound and its derivatives extends to the field of neurology. chemimpex.comchemimpex.com The indazole core is present in compounds investigated for their potential to treat neurological disorders. chemsrc.com Researchers have utilized this compound in the development of potential therapeutic agents that target specific pathways involved in the progression of neurological diseases. chemimpex.com

While direct clinical applications are still under investigation, the use of this compound as a scaffold for creating molecules with neurological activity underscores its importance in this area of research. chemimpex.com For example, indazole derivatives have been studied for their role in the treatment of neurodegenerative disorders. taylorandfrancis.com

Indazole derivatives have shown potential in the context of cardiovascular diseases. nih.gov While research specifically highlighting this compound in this area is emerging, the broader class of indazoles is known to possess cardiovascular effects. nih.gov For instance, a novel marsanidine (B1261314) analogue, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80), was synthesized and shown to have a high affinity for I1-imidazoline receptors, which are involved in the regulation of blood pressure. nih.gov This compound demonstrated the ability to decrease blood pressure and heart rate in rat models. nih.gov

Table 2: this compound Derivative in Cardiovascular Research

| Derivative Name | Target/Receptor | Observed Effect |

|---|---|---|

| 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) | I1-imidazoline receptors | Decreased blood pressure and heart rate in rats. nih.gov |

The indazole scaffold is a recognized structure in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). taylorandfrancis.comchemsrc.com A notable application of a this compound derivative is in the synthesis of Lenacapavir, a potent anti-HIV therapeutic. mdpi.com Specifically, 7-bromo-4-chloro-1H-indazol-3-amine, which can be synthesized from precursors containing the 7-chloro-indazole moiety, serves as a crucial heterocyclic fragment for Lenacapavir. mdpi.comgoogle.com Lenacapavir is a capsid inhibitor for the treatment of HIV-1 infections. mdpi.com This highlights the critical role of the substituted this compound core in the creation of advanced antiviral medications.

This compound and its derivatives are valuable tools in biochemical research, particularly in studies focused on enzyme inhibition. chemimpex.comchemimpex.com The ability of these compounds to interact with and inhibit the activity of specific enzymes is crucial for understanding metabolic pathways and developing targeted therapies. chemimpex.comchemimpex.com

One significant finding is the potent inhibitory effect of this compound on polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. nih.gov In one study, this compound was identified as the most potent inhibitor of potato PPO among several tested indazoles, with a Ki value of 0.15 ± 0.04 mM. nih.gov

Indazole derivatives have also been investigated as inhibitors of other key enzymes. For example, research has explored their effects on nitric oxide synthase (NOS). researchgate.net Furthermore, signaling pathways involving enzymes like PI3K (phosphatidylinositol 3-kinase) and Akt (protein kinase B) are often targets in cancer therapy. researchgate.netresearchgate.nettandfonline.com The indazole scaffold is a component of inhibitors designed to target these pathways. researchgate.net While direct inhibition data for this compound against NOS, Akt, and PI3K is part of broader research on indazole derivatives, its role as a potent PPO inhibitor is well-documented. nih.gov

Table 3: Enzyme Inhibition by this compound

| Enzyme | Inhibition Constant (Ki) | Research Context |

|---|---|---|

| Polyphenol Oxidase (PPO) | 0.15 ± 0.04 mM | Inhibition of enzymatic browning. nih.gov |

Antiparasitic and Antileishmanial Activities

The indazole framework is a key component in the development of novel antiparasitic agents. researchgate.netresearchgate.net Research into chloro-indazole derivatives has shown notable potential against various parasites, particularly Leishmania species, the causative agents of leishmaniasis.

While studies may not always focus on this compound itself, related chlorinated indazoles have demonstrated significant antileishmanial effects. For instance, a series of derivatives based on a 3-chloro-6-nitro-1H-indazole core were tested for their efficacy against three Leishmania species: L. infantum, L. tropica, and L. major. nih.govtandfonline.com The inhibitory activity was found to be species-dependent, with several derivatives showing strong to moderate activity against L. infantum. nih.govvulcanchem.com Molecular docking studies suggest that these compounds may act by inhibiting trypanothione (B104310) reductase, a crucial enzyme in the parasite's defense against oxidative stress. nih.govvulcanchem.com

Table 1: In Vitro Antileishmanial Activity of selected 3-Chloro-6-nitro-1H-indazole Derivatives Against L. infantum

| Compound Derivative | Activity against L. infantum |

|---|---|

| Derivative 4 | Strong to Moderate |

| Derivative 5 | Strong to Moderate |

| Derivative 7 | Strong to Moderate |

| Derivative 10 | Strong to Moderate |

| Derivative 11 | Strong to Moderate |

| Derivative 12 | Strong to Moderate |

| Derivative 13 | Strong to Moderate |

Data sourced from studies on 3-chloro-6-nitro-1H-indazole derivatives, which demonstrated biological potency against Leishmania species. nih.govtandfonline.com

Further research has explored other indazole analogues. An N-dimethylaminoethyl indazole derivative demonstrated inhibitory activity against L. major IPCS. rsc.org These findings collectively underscore the potential of the chloro-indazole scaffold in the discovery of new antileishmanial drugs. taylorandfrancis.com

Other Therapeutic Areas (e.g., Antipyretic, Analgesic, Contraceptive, Osteoporosis, Neurodegenerative Diseases)

The versatility of the indazole ring has led to its exploration in a wide array of therapeutic areas beyond parasitic infections.

Antipyretic and Analgesic: Indazole derivatives have been recognized for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with associated analgesic and antipyretic properties. A well-known example is Benzydamine, an indazole-based drug used to relieve painful inflammatory conditions. taylorandfrancis.comnih.gov

Contraceptive: The indazole scaffold has been investigated in the development of male contraceptive agents. researchgate.netiucr.orgresearchgate.net

Osteoporosis: Several studies have identified indazole derivatives as a promising class of compounds for the treatment of osteoporosis. taylorandfrancis.comresearchgate.netnih.govgoogle.com

Neurodegenerative Diseases: The potential of indazole derivatives in treating neurodegenerative diseases is an active area of research. taylorandfrancis.comresearchgate.netresearchgate.net Compounds based on this structure are being explored for their neuroprotective effects, with some research focused on the inhibition of nitric oxide synthase (NOS). vulcanchem.com The abnormal buildup of proteins is a common feature of many neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. mdpi.commdpi.com

Agrochemical Applications

The biological activity of indazole derivatives extends to the field of agrochemicals, where they are used to develop products for crop protection. chemimpex.comnetascientific.com

This compound and its related structures serve as building blocks in the formulation of modern herbicides. chemimpex.comresearchgate.netlookchem.com A notable example is Indaziflam, a herbicide developed from a 7-chloro indazole derivative, which is used for pre-emergent weed control.

Indazole compounds are utilized in the creation of effective pesticides designed to enhance crop yields. chemimpex.comlookchem.com Research has demonstrated that specific indazole derivatives possess insecticidal, miticidal, and fungicidal properties, highlighting their broad-spectrum potential in pest management. netascientific.comgoogleapis.com

Herbicides

Biochemical Research and Enzyme Studies

This compound is a valuable tool in biochemical research, particularly in studies focused on enzyme inhibition. chemimpex.com Its structure allows it to interact with the active sites of various enzymes, making it a useful probe for understanding metabolic pathways and for designing targeted therapies. taylorandfrancis.comchemimpex.com

Studies have shown that this compound can inhibit the enzyme lactoperoxidase (LPO), which is involved in antimicrobial defense systems. taylorandfrancis.com Furthermore, in a study of potato polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, this compound was identified as the most potent inhibitor among the indazoles tested. researchgate.net

Table 2: Inhibition of Enzymes by this compound

| Enzyme | Source | Inhibition Constant (Kᵢ) | Note |

|---|---|---|---|

| Lactoperoxidase (LPO) | Bovine Milk | - | This compound was one of several derivatives studied for its inhibitory effects. taylorandfrancis.com |

Other research has shown that different indazole derivatives can target a range of enzymes, including trypanothione reductase in parasites and protein kinases involved in cancer pathways, such as the p53/MDM2 pathway. nih.govvulcanchem.comnih.gov

Material Science Applications

The unique chemical properties of this compound make it a compound of interest in material science. chemimpex.comlookchem.com It is explored for its potential to create advanced materials with enhanced characteristics. chemimpex.comlookchem.com

Applications include the development of specialized polymers and coatings that exhibit improved durability and resistance to chemicals. chemimpex.com The dipolar characteristics of halogenated indazoles make them suitable for use in liquid crystals, while their nitrogen atoms can act as donors to facilitate the formation of coordination complexes for catalytic applications. vulcanchem.com There is also interest in using these compounds to create materials with improved performance in electronics and adhesives. lookchem.com

Advanced Spectroscopic and Computational Analysis of 7 Chloro 1h Indazole

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for the unambiguous identification and detailed structural analysis of 7-chloro-1H-indazole. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~10.5 - 13.0 (broad) | - |

| H3 | ~8.0 - 8.2 | ~135 - 140 |

| H4 | ~7.0 - 7.2 | ~120 - 125 |

| H5 | ~6.9 - 7.1 | ~115 - 120 |

| H6 | ~7.5 - 7.7 | ~125 - 130 |

| C3 | - | ~135 - 140 |

| C3a | - | ~120 - 125 |

| C4 | - | ~120 - 125 |

| C5 | - | ~115 - 120 |

| C6 | - | ~125 - 130 |

| C7 | - | ~115 - 120 (C-Cl) |

| C7a | - | ~140 - 145 |

| Note: These are predicted values based on data from similar indazole derivatives and general substituent effects. Actual values may vary. |

Solid-State NMR (ssNMR): Solid-state NMR can provide information about the molecular structure and packing in the crystalline state. For indazole derivatives, ssNMR has been used to study tautomerism and hydrogen bonding. acs.org For this compound, ssNMR could definitively distinguish between the 1H and 2H tautomers in the solid state and provide insights into intermolecular interactions, such as N-H···N hydrogen bonds, which are common in indazole crystal structures. acs.org Studies on related dihydroxy-1H-indazoles have utilized ¹³C solid-state NMR to understand their polymeric structures. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular vibrations. These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C and C=N stretching modes from the fused ring system are expected in the 1400-1650 cm⁻¹ region. vulcanchem.com The C-Cl stretching vibration will give rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H Stretch | 3300 - 3500 (broad) | Moderate |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=C/C=N Ring Stretch | 1400 - 1650 | Strong |

| C-H In-plane Bend | 1000 - 1300 | Moderate |

| C-Cl Stretch | 600 - 800 | Moderate to Strong |

| Ring Puckering/Bending | < 600 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₇H₅ClN₂), the expected exact mass is approximately 152.0141 g/mol . nih.gov The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with the ³⁷Cl isotope peak (M+2) being approximately one-third the intensity of the ³⁵Cl peak. The fragmentation of indazoles often involves the loss of stable molecules like N₂ or HCN.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly documented, the structures of several derivatives, such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, have been determined. chemexper.com These studies reveal that the indazole ring system is nearly planar. chemexper.com In the crystal lattice, indazole derivatives often form hydrogen-bonded networks, which can be either dimers or catemers (chains). researchgate.net Such analyses are crucial for understanding the supramolecular chemistry of these compounds.

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for in Vivo Chemistry

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a specialized technique used to probe the local electronic structure and oxidation state of a specific element within a molecule. While not typically applied to a simple organic molecule like this compound itself, it has been instrumental in studying the in vivo behavior of metal complexes containing indazole ligands, such as the anticancer drug candidate KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]). uni.luugr.es These studies use the XANES spectra at the metal's absorption edge to track changes in the metal's oxidation state and coordination environment within biological systems. uni.luugr.es

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for complementing experimental data and providing deeper insights into the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations: DFT methods are widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. acs.orgresearchgate.net For this compound, DFT calculations can help to:

Confirm the assignment of experimental spectroscopic data.

Determine the relative stabilities of the 1H- and 2H-tautomers. vulcanchem.com

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity.

Model intermolecular interactions, such as hydrogen bonding and π-π stacking. iucr.org

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict the binding orientation and affinity of this compound derivatives to a biological target, such as an enzyme or receptor. tandfonline.com Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. nih.gov These computational approaches are crucial for the rational design of new therapeutic agents based on the indazole scaffold.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. cdnsciencepub.com For this compound, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to determine its optimized molecular geometry, including bond lengths and angles. mdpi.commdpi.com These calculations provide a theoretical framework that complements experimental data, such as that from X-ray crystallography, although discrepancies can arise as calculations often model the molecule in an isolated gaseous state, while experimental data reflects the solid state with intermolecular interactions. scirp.org

A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's chemical reactivity and stability. ajchem-a.commalayajournal.org A larger energy gap generally implies greater stability and lower chemical reactivity. malayajournal.org For halogenated indazoles, DFT studies have been used to calculate these global reactivity parameters, offering insights into their electronic behavior. researchgate.netdergipark.org.tr For instance, a theoretical evaluation of 4-chloro-1H-indazole using the B3LYP/6-31G++(d,p) method provided values for these key electronic properties. researchgate.net While specific data for the 7-chloro isomer requires dedicated computation, the principles and expected outcomes are analogous.

Table 1: Representative DFT-Calculated Electronic Properties for a Halogenated Indazole (4-chloro-1H-indazole)

| Property | Calculated Value (eV) | Computational Method |

| EHOMO | -6.65 | B3LYP/6-31G++(d,p) |

| ELUMO | -1.12 | B3LYP/6-31G++(d,p) |

| Energy Gap (ΔE) | 5.53 | B3LYP/6-31G++(d,p) |

Data sourced from a theoretical study on 4-substituted-1H-indazoles. researchgate.net Values for this compound would require specific calculation but are expected to be of a similar order of magnitude.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations are particularly valuable for understanding its interactions within a biological system, such as when it is bound to a protein target. nih.govmdpi.com These simulations can reveal the stability of the protein-ligand complex and the nature of the intermolecular interactions that hold them together. nih.govresearchgate.net

A typical MD simulation runs for a duration of nanoseconds (ns), tracking the trajectory of the complex in a simulated biological environment, often including explicit water molecules. nih.govresearchgate.net Several key metrics are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD plot, with fluctuations typically within 1–3 Å, indicates that the protein-ligand complex has reached equilibrium and remains stable. nih.gov

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues within the protein. Higher RMSF values indicate more flexible regions of the protein, while lower values in the binding site can suggest that the ligand has a stabilizing effect. researchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value over time suggests that the protein is not undergoing significant conformational changes or unfolding upon ligand binding. researchgate.net

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational shifts or how the ligand is buried within the binding pocket. researchgate.net

By analyzing these parameters, researchers can gain confidence in the stability of the predicted binding mode of this compound with its target. researchgate.netinnovareacademics.in

Molecular Docking and Binding Free Energy Calculations (MM/GBSA)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein). jocpr.comderpharmachemica.com This technique is instrumental in drug discovery for hypothesizing the interaction between a drug candidate and its biological target. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. derpharmachemica.com For indazole derivatives, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of target enzymes. nih.govresearchgate.net

Following molecular docking, and often in conjunction with MD simulations, binding free energy calculations are performed to provide a more quantitative estimate of the binding affinity. taylorandfrancis.com The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point technique for this purpose. rsc.orgresearchgate.net It calculates the binding free energy (ΔGbind) by combining the gas-phase molecular mechanics energy, the solvation free energy, and the entropic contribution. rsc.org

The binding free energy is composed of several terms:

ΔEgas (Gas-phase energy): Includes van der Waals and electrostatic interactions.

ΔGsolv (Solvation energy): The energy change associated with transferring the molecules from a vacuum to the solvent. It is composed of polar and non-polar contributions.

-TΔS (Entropy): The change in entropy upon binding, which is computationally expensive to calculate and sometimes omitted when comparing similar ligands. rsc.org

Studies on chloro-indazole derivatives have reported MM/GBSA binding free energies to illustrate the stability of ligand-protein complexes. For example, a derivative of 3-chloro-6-nitro-1H-indazole showed a calculated net binding energy of -40.02 kcal/mol with its target enzyme, indicating a highly stable complex dominated by van der Waals and electrostatic interactions. nih.gov

Table 2: Representative MM/GBSA Binding Free Energy Components for an Indazole Derivative Complex

| Energy Component | Value (kcal/mol) |

| ΔGbind (Total Binding Free Energy) | -56.83 |

| ΔGbind Lipo (Lipophilic Energy) | -68.49 |

| ΔGbind vdW (van der Waals Energy) | -42.82 |

| ΔGbind Covalent | 11.23 |

| ΔGbind Solv_GB (Solvation Energy) | 26.69 |

Data adapted from a study on a bromo-1H-indazole derivative complexed with COX-2. innovareacademics.in The values illustrate the typical energy components considered in an MM/GBSA calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. aboutscience.eunih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov QSAR is a key tool in medicinal chemistry for predicting the activity of untested compounds and for guiding the design of more potent analogues. longdom.orgresearchgate.net

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. aboutscience.eu

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, q²) and external validation (using a test set of compounds, pred_r²). researchgate.net

For indazole derivatives, QSAR studies have been successfully applied. For instance, a 2D-QSAR model was developed for a series of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors. longdom.orgresearchgate.net The model showed strong statistical significance, indicating its reliability for predicting anticancer activity. researchgate.net Such a model could be developed for a series including this compound to predict its activity against a specific target and to identify which structural features are most important for its function.

Table 3: Statistical Parameters for a 2D-QSAR Model of Indazole Derivatives

| Statistical Parameter | Value | Description |

| r² | 0.9512 | Correlation coefficient (goodness of fit) |

| q² | 0.8998 | Internal cross-validation coefficient (robustness) |

| pred_r² | 0.8661 | External validation coefficient (predictive power) |

Data sourced from a QSAR study on indazole derivatives as TTK inhibitors. longdom.orgresearchgate.net

Tautomeric Equilibrium Analysis and Protonation Studies

Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. beilstein-journals.org The relative stability of these tautomers is a crucial aspect of their chemistry, as it can influence their reactivity, physical properties, and biological interactions. beilstein-journals.orgresearchgate.net

Computational studies, primarily using DFT, have consistently shown that for the parent indazole and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netwuxibiology.com The energy difference is typically in the range of 3-5 kcal/mol. researchgate.netwuxibiology.com This preference is attributed to the benzenoid character of the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. researchgate.net The presence of substituents on the benzene (B151609) ring, such as the chloro group in this compound, can modulate this energy difference, but the 1H-form is generally expected to be the predominant species in solution. wuxibiology.com